Propyl formate

Catalog No.
S1511898
CAS No.
110-74-7
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl formate

CAS Number

110-74-7

Product Name

Propyl formate

IUPAC Name

propyl formate

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3

InChI Key

KFNNIILCVOLYIR-UHFFFAOYSA-N

SMILES

CCCOC=O

Solubility

0.25 M
22 mg/mL at 22 °C
miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml wate

Canonical SMILES

CCCOC=O

Propyl Formate Overview

Application in Organic Synthesis

Propyl formate is used as a reagent in organic synthesis . It’s used in the synthesis of radicals - CH3CH2CHOCHO, CH3CHCH2OCHO, and CH2CH2CH2OCHO by TiCl3.H2O2 radical-generating method .

Solvolysis Study

A study was conducted on the solvolysis (a type of chemical reaction) of propyl formate in a water-propanol solvent mixture . This study falls under the field of physical chemistry, specifically reaction kinetics .

Synthesis of Radicals

Solvolysis Studies

Mass Spectrometry

Gas Phase Kinetics Database

Acid Catalyzed Hydrolysis

Ionic Liquids

Propyl formate, also known as n-propyl formate or propyl methanoate, is an ester with the molecular formula C4H8O2C_4H_8O_2 and a molecular weight of approximately 88.11 g/mol. It is a colorless liquid characterized by a pleasant, fruity odor reminiscent of rum or plums. This compound is slightly soluble in water, with a solubility of about 22 g/L at 22 °C, and it has a boiling point of 80-81 °C and a flash point of approximately -4 °C (25 °F) . Propyl formate is commonly used as a flavoring agent in the food industry due to its sweet taste profile .

Typical of esters. It can react with acids to release heat, propanols, and formic acid. The reaction with strong oxidizing agents can be highly exothermic, potentially leading to ignition . Additionally, propyl formate can undergo hydrolysis in the presence of water or acids to yield propanol and formic acid .

Key Reactions

  • Hydrolysis:
    Propyl formate+WaterPropanol+Formic acid\text{Propyl formate}+\text{Water}\rightarrow \text{Propanol}+\text{Formic acid}
  • Reaction with Strong Acids:
    Propyl formate+Strong AcidHeat+Propanol+Formic Acid\text{Propyl formate}+\text{Strong Acid}\rightarrow \text{Heat}+\text{Propanol}+\text{Formic Acid}

Propyl formate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of propanol with formic acid in the presence of an acid catalyst (e.g., sulfuric acid).
    Propanol+Formic AcidH2SO4Propyl Formate+Water\text{Propanol}+\text{Formic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Propyl Formate}+\text{Water}
  • Distillation: Another method includes distilling propanol with anhydrous formic acid in the presence of sodium formate .
  • Radical Generation Method: Propyl formate can also be synthesized using radical-generating methods involving titanium chloride and hydrogen peroxide .

Several compounds share structural similarities with propyl formate. Below is a comparison highlighting their unique properties:

Compound NameMolecular FormulaBoiling Point (°C)Odor CharacteristicsUses
Propyl FormateC₄H₈O₂80-81Fruity (rum-plum)Flavoring agent
Ethyl FormateC₄H₈O₂54-55Fruity (similar to pear)Flavoring agent
Methyl FormateC₂H₄O₂32Sweet (fruity)Solvent and reagent
Butyl FormateC₅H₁₀O₂105FruityFlavoring agent

Uniqueness of Propyl Formate: Propyl formate's unique fruity flavor profile makes it particularly suitable for use in beverages and desserts compared to other similar esters. Its moderate boiling point allows for easy incorporation into various formulations without significant evaporation during processing.

Physical Description

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air.
Liquid
colourless to pale yellow liquid with a characteristic fruity, rum-plum odou

XLogP3

0.8

Boiling Point

80.9 °C

Flash Point

27 °F (NFPA, 2010)

Density

d20 0.91
0.895-0.905

LogP

0.83 (LogP)
0.83

Melting Point

-92.9 °C
Mp -92.9 °
-92.9°C

UNII

WO1ARV6GTW

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

82.57 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-74-7

Wikipedia

Propyl formate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Formic acid, propyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types